Linopristin

描述

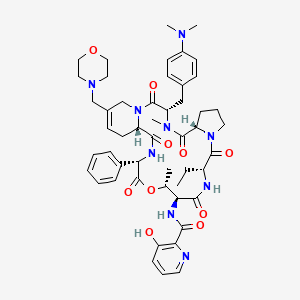

Structure

2D Structure

属性

CAS 编号 |

325965-23-9 |

|---|---|

分子式 |

C50H63N9O10 |

分子量 |

950.1 g/mol |

IUPAC 名称 |

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-25-(morpholin-4-ylmethyl)-2,5,11,14,18,21-hexaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacos-24-en-15-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C50H63N9O10/c1-6-36-47(64)58-23-11-14-38(58)48(65)56(5)39(28-32-16-19-35(20-17-32)55(3)4)49(66)59-30-33(29-57-24-26-68-27-25-57)18-21-37(59)44(61)54-42(34-12-8-7-9-13-34)50(67)69-31(2)41(45(62)52-36)53-46(63)43-40(60)15-10-22-51-43/h7-10,12-13,15-20,22,31,36-39,41-42,60H,6,11,14,21,23-30H2,1-5H3,(H,52,62)(H,53,63)(H,54,61)/t31-,36-,37+,38+,39+,41+,42+/m1/s1 |

InChI 键 |

NVGNYGXBILPHOS-VXNAYKIUSA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(=CCC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CN6CCOCC6)CC7=CC=C(C=C7)N(C)C)C |

手性 SMILES |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(=CC[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CN6CCOCC6)CC7=CC=C(C=C7)N(C)C)C |

规范 SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(=CCC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CN6CCOCC6)CC7=CC=C(C=C7)N(C)C)C |

外观 |

Solid powder |

其他CAS编号 |

325965-23-9 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Linopristin; |

产品来源 |

United States |

Molecular Mechanisms of Action of Linopristin and Streptogramin Synergism

Ribosomal Targeting and Inhibition of Bacterial Protein Synthesis

Bacterial protein synthesis is carried out by the 70S ribosome, which is composed of two subunits: the small 30S subunit and the large 50S subunit nih.govnih.gov. The 30S subunit is responsible for decoding messenger RNA (mRNA), while the 50S subunit contains the peptidyl transferase center (PTC) where peptide bonds are formed nih.govnih.gov. Streptogramins target the 50S ribosomal subunit ontosight.aiontosight.airesearchgate.netoup.comnih.gov.

Binding to the 50S Ribosomal Subunit

Linopristin, as a streptogramin B component, binds to the 50S ribosomal subunit ontosight.airesearchgate.netnih.govnih.govoup.com. Specifically, streptogramin B antibiotics bind at the entrance of the nascent peptide exit tunnel (NPET) nih.govresearchgate.netpnas.org. This binding site is adjacent to the peptidyl transferase center (PTC) nih.govresearchgate.netnih.gov. This compound binds to the same site as quinupristin (B39894), the streptogramin B component of Synercid, and interacts with ribosomal protein L22 researchgate.netnih.gov.

Interference with Translational Elongation

The binding of streptogramin antibiotics to the ribosome interferes with the elongation phase of protein synthesis ontosight.airesearchgate.netoup.com. Translational elongation is a cyclical process involving the delivery of aminoacyl-tRNAs to the ribosome's A site, peptide bond formation in the PTC, and the translocation of tRNAs and mRNA nih.gov. Streptogramin B antibiotics, like this compound, interfere with the formation of long polypeptides and can cause the premature detachment of incomplete peptide chains nih.gov. Their binding at the entrance of the NPET physically obstructs the passage of the growing polypeptide chain, thereby inhibiting elongation nih.govresearchgate.netpnas.org.

Effects on Peptidyl Transferase Center and Nascent Peptide Exit Tunnel

Streptogramin A and B components bind to distinct but adjacent sites on the 50S ribosomal subunit nih.govresearchgate.netnih.gov. Streptogramin A antibiotics bind to the peptidyl transferase center (PTC), interfering with tRNA substrate positioning and catalytic peptidyl-transfer researchgate.net. Streptogramin B antibiotics, including this compound, bind to the nascent peptide exit tunnel (NPET) nih.govresearchgate.netpnas.org. This binding site is located at the entrance of the tunnel and extends into it researchgate.netpnas.org. The NPET is a universal feature of the ribosome through which newly synthesized polypeptide chains pass weizmann.ac.il. The binding of streptogramin B can occlude the entrance of the tunnel pnas.org. The NPET is also known to have regulatory properties and can influence translation elongation based on the sequence of the nascent peptide nih.govdesy.de.

Synergistic Interactions with Streptogramin A Components

The combination of streptogramin A and B components exhibits synergistic antimicrobial activity ontosight.airesearchgate.netnih.govnih.govoup.comnih.govuni.luasm.org. This synergy is a hallmark of this class of antibiotics pnas.org. While each component alone may only be bacteriostatic, their combination is often bactericidal wikipedia.orgnih.gov.

Conformational Changes Induced by Streptogramin A Binding

A key aspect of the streptogramin synergy involves conformational changes induced in the 50S ribosomal subunit by the binding of the streptogramin A component nih.govnih.govoup.comuni.lu. Structural studies have shown that the binding of streptogramin A can cause rearrangements in the peptidyl transferase center nih.gov. Specifically, the binding of streptogramin A can induce a conformational change in nucleotide A2062 of the 23S rRNA, which is located in the binding pocket of both streptogramins nih.gov. This conformational change is thought to play a crucial role in enhancing the binding of the streptogramin B component nih.govnih.gov.

Enhancement of this compound Binding Affinity and Bactericidal Activity

The conformational changes induced by the binding of the streptogramin A component lead to an increased affinity of the ribosome for the streptogramin B component, such as this compound ontosight.airesearchgate.netnih.govnih.govoup.com. This enhanced binding is a molecular basis for the observed synergy pnas.org. The simultaneous binding of both streptogramin A and B components to their adjacent sites on the ribosome leads to a more potent inhibition of protein synthesis than either component alone nih.govresearchgate.netnih.gov. The combined effect of blocking the PTC and obstructing the NPET results in a bactericidal outcome against susceptible organisms wikipedia.orgnih.gov. Studies have shown that the affinity of this compound for the ribosome increases significantly when the ribosome is preincubated with the streptogramin A component flopristin nih.gov.

Preclinical Assessment of Linopristin S Antimicrobial Spectrum and Potency

In Vitro Antimicrobial Activity against Gram-Positive Bacterial Pathogens

NXL103, containing Linopristin, has demonstrated potent in vitro activity against various Gram-positive bacteria. researchgate.netnih.gov This activity is not significantly affected by existing resistance profiles to other commonly used antibiotics. researchgate.netnih.gov

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Multiple in vitro studies have shown NXL103 to possess potent activity against Staphylococcus aureus, including both community-acquired and hospital-acquired Methicillin-Resistant Staphylococcus aureus (MRSA) strains. researchgate.netnih.gov This activity highlights its potential in addressing infections caused by these challenging pathogens.

Activity against Vancomycin-Resistant Enterococci (VRE/VREF)

NXL103 has also shown activity against Enterococcus faecium and Enterococcus faecalis, including Vancomycin-Resistant Enterococci (VRE). researchgate.netnih.gov The activity against VRE is particularly noteworthy given the limited treatment options for these infections.

Activity against Streptococcus pneumoniae and other Streptococci

Studies have indicated that NXL103 is active against Streptococcus pneumoniae, including strains resistant to penicillin, macrolides, and quinolones. wikipedia.orgloinc.orgloinc.org Potent activity has also been observed against Streptococcus pyogenes. nih.gov

Activity against Haemophilus Species and Anaerobic Bacteria

Beyond Gram-positive pathogens, NXL103's spectrum of activity extends to include fastidious Gram-negative bacteria such as Haemophilus influenzae and Haemophilus parainfluenzae, as well as anaerobes. researchgate.netwikipedia.orgnih.gov

Comparative In Vitro Potency Analyses with Other Antibiotics

Comparative studies have assessed the in vitro potency of NXL103 against other antibiotics. In vitro studies showed that NXL103 had a 4-fold higher activity than quinupristin (B39894)/dalfopristin (Synercid) and 2-fold higher activity than pristinamycin (B1678112). researchgate.net

Time-Kill Kinetic Studies

Activity against Bacterial Biofilm Formations

Bacterial biofilms are complex communities of bacteria embedded in a self-produced extracellular matrix, which can confer increased resistance to antimicrobial agents compared to planktonic (free-floating) bacteria nih.govucl.ac.be. Preclinical investigations have explored the activity of NXL103, the combination containing this compound, against bacterial biofilms. NXL103 has demonstrated bactericidal activity against Staphylococcus aureus in a biofilm model nih.govresearchgate.net. This suggests that this compound, as part of the NXL103 combination, contributes to the ability to target bacteria within these protective structures. While specific detailed data solely on this compound's activity against biofilms are not extensively reported in the provided search results, the activity of the combination NXL103 indicates its potential in this area.

In Vivo Efficacy Studies in Animal Models of Infection

In vivo studies using animal models are crucial for evaluating the potential efficacy of antimicrobial agents in a living system before clinical trials. Murine models, particularly thigh and lung infection models, are commonly used for this purpose nih.gov.

Murine Thigh Infection Models

Murine thigh infection models are established tools for characterizing the pharmacodynamic activity of antibiotics against bacterial pathogens researchgate.netnih.gov. Studies using neutropenic murine thigh infection models have been conducted to evaluate the efficacy of NXL103, the combination containing this compound, against relevant bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae nih.govresearchgate.net.

Research using a murine thigh model infected with S. aureus has shown that NXL103 exhibits antibacterial activity nih.gov. In a mouse model of S. aureus septicemia originating from a thigh infection, NXL103 demonstrated activity against all tested S. aureus strains nih.gov. Another study utilizing a murine thigh model of infection with S. aureus CIP 111304, a strain exhibiting high-level group A streptogramin resistance, evaluated the efficacy of a synthetic group A streptogramin antibiotic (referred to as compound 47), noting similar reductions in bacterial load compared to high-dose flopristin windows.net. While this study focuses on a different compound, it highlights the use of the murine thigh model for evaluating streptogramin activity against resistant strains. Studies with NXL103 in neutropenic murine thigh and lung infection models aimed to characterize the time course of antimicrobial activity and determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters correlating with efficacy researchgate.net. In these models, the 24-hour AUC/MIC was identified as the PK/PD parameter that best correlated with efficacy researchgate.net.

Other Relevant Preclinical Infection Models

Beyond murine thigh infection models, other preclinical infection models have been utilized to assess the efficacy of NXL103, and by extension, the contribution of this compound. Murine lung infection models are also commonly employed to study the efficacy of antibiotics against respiratory pathogens nih.gov. Studies in murine lung infection models with S. pneumoniae have shown that NXL103 had similar survival rates to amoxicillin/clavulanate but was more bactericidal nih.gov.

The evaluation of NXL103 in these various in vivo models provides crucial data on its potential to treat systemic and localized infections caused by susceptible bacteria.

Table 1: Summary of NXL103 Activity in Preclinical Models

| Model Type | Bacterial Pathogen | Key Finding | Source |

| Biofilm Model | Staphylococcus aureus | Demonstrated bactericidal activity. | nih.govresearchgate.net |

| Murine Thigh Infection | Staphylococcus aureus | Exhibited antibacterial activity against tested strains. | nih.gov |

| Murine Thigh Infection | S. aureus (resistant) | Murine thigh model used to evaluate streptogramin activity against resistance. | windows.net |

| Murine Thigh/Lung Infection | S. pneumoniae, S. aureus | 24-h AUC/MIC best correlated with efficacy. | researchgate.net |

| Murine Lung Infection | Streptococcus pneumoniae | Similar survival to amoxicillin/clavulanate, but more bactericidal. | nih.gov |

Molecular Mechanisms of Antimicrobial Resistance to Linopristin

Target Site Modifications and Ribosomal Resistance

Resistance mediated by target site modifications involves alterations to the bacterial ribosome, the binding site for linopristin ontosight.ainih.gov. These modifications can reduce the affinity of this compound for the ribosome, thereby diminishing its inhibitory effect on protein synthesis.

rRNA Mutations and Methylation

Mutations within the ribosomal RNA (rRNA) genes, particularly in the 23S rRNA component of the 50S subunit, can confer resistance to this compound and other streptogramin B antibiotics nih.govmcmaster.caresearchgate.net. These mutations can alter the conformation of the ribosomal binding site, hindering this compound binding researchgate.net.

Ribosomal RNA methylation is another crucial mechanism of resistance to ribosome-targeting antibiotics, including streptogramin B compounds like this compound msu.runih.govrsc.org. Enzymes called methyltransferases catalyze the addition of methyl groups to specific nucleotides in the rRNA. Methylation at certain positions within the 23S rRNA, such as A2058 and A2503 (using E. coli numbering), is well-documented to confer resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance) nih.govmsu.ru. The erm genes encode for methyltransferases responsible for this type of resistance nih.gov. Methylation at A2058, for instance, can directly interfere with the binding of streptogramin B antibiotics by occluding the binding site asm.org. The level of resistance can correlate with the extent of rRNA methylation biorxiv.org.

| rRNA Modification Site | Gene(s) Involved | Antibiotic Classes Affected (Examples) | Resistance Mechanism |

| 23S rRNA A2058 (N6 methylation) | erm genes | Macrolides, Lincosamides, Streptogramin B | Decreased antibiotic binding affinity due to steric hindrance |

| 23S rRNA A2503 (C8 methylation) | cfr gene | Phenicols, Lincosamides, Pleuromutilins, Oxazolidinones, Streptogramin A | Blocks binding of several antibiotic classes |

Altered Ribosomal Protein Interactions

Changes in ribosomal proteins can also contribute to resistance by indirectly affecting the binding of antibiotics to the ribosome nih.gov. While less extensively documented for this compound specifically compared to rRNA modifications, alterations within ribosomal proteins, such as uL4 and uL22, have been shown to confer resistance to some ribosome-targeting peptide antibiotics by affecting the ribosomal tunnel where streptogramin B antibiotics bind nih.gov. Interactions between this compound and specific ribosomal proteins, such as K90 of ribosomal protein L22, have been observed, suggesting that alterations in these proteins could impact this compound binding asm.org.

Efflux Pump Mediated Resistance

Bacterial efflux pumps are membrane-bound protein transporters that actively pump antibiotics out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels reactgroup.orgnih.govnih.govmdpi.com. This mechanism is a significant contributor to resistance against various antibiotics, including streptogramins nih.govncats.ionih.govuni.lupatsnap.commdpi.com. Several gene families are associated with streptogramin efflux.

vga Gene-Mediated Efflux

Resistance mediated by vga genes involves ATP-binding cassette (ABC) transporters that efflux streptogramin A-like antibiotics ncats.iomdpi.commdpi.commcmaster.ca. While this compound is a streptogramin B, resistance mechanisms often overlap or affect the synergistic activity of streptogramin combinations. The vga genes, such as vga(A), vga(Av), vga(B), vga(C), and vga(E), have been identified in Staphylococcus aureus and are associated with resistance to streptogramin A compounds mdpi.com. Although primarily linked to streptogramin A efflux, the presence of vga genes can contribute to reduced susceptibility to streptogramin combinations, potentially by affecting the intracellular balance of the two components required for optimal synergy.

lsa Gene-Mediated Efflux

The lsa genes encode for ABC-F type proteins that are involved in resistance to lincosamides, streptogramin A, and pleuromutilins ncats.iopatsnap.commcmaster.camcmaster.ca. An intrinsic lsa gene has been implicated in the resistance of Enterococcus faecalis to quinupristin-dalfopristin, a combination of streptogramins A and B nih.gov. While the primary substrates are lincosamides, streptogramin A, and pleuromutilins, the involvement of lsa in resistance to a streptogramin B-containing combination suggests a potential role, possibly indirect, in resistance to this compound as well, particularly in specific bacterial species like E. faecalis.

msr Gene-Mediated Efflux

The msr genes, such as msr(A) and msr(D), encode for macrolide efflux proteins that are also involved in the efflux of streptogramin B antibiotics ncats.iomdpi.comnih.govfrontiersin.org. The MsrA efflux pump in S. aureus is an ABC transporter that actively transports erythromycin (B1671065) and streptogramin B compounds out of the cell mdpi.comnih.gov. The msr(A) gene has been found in various Gram-positive and some Gram-negative bacteria nih.gov. The co-occurrence of mef(A) and msr(D) genes has been shown to contribute to macrolide efflux resistance in streptococcal strains frontiersin.org. Given that this compound is a streptogramin B, efflux mediated by Msr-type pumps is a direct mechanism of resistance against it ncats.iomdpi.com.

| Efflux Pump Gene Family | Gene(s) Involved (Examples) | Antibiotic Classes Effluxed (Examples) | Bacterial Species (Examples) |

| vga | vga(A), vga(Av), vga(B), vga(C), vga(E) | Streptogramin A | Staphylococcus aureus |

| lsa | lsa(A), lsa(C), lsa(E) | Lincosamides, Streptogramin A, Pleuromutilins | Enterococcus faecalis, Streptococcus agalactiae, Staphylococcus aureus |

| msr | msr(A), msr(D) | Macrolides, Streptogramin B | Staphylococcus aureus, Streptococcus spp., Enterococcus spp., Corynebacterium spp., Pseudomonas spp. |

Enzymatic Inactivation of Streptogramin Components

Enzymatic inactivation is a key mechanism by which bacteria develop resistance to streptogramin antibiotics. This involves bacterial enzymes that chemically modify or cleave the antibiotic molecule, rendering it inactive or less potent. nih.govingentaconnect.comoup.com For streptogramins, two major types of enzymatic inactivation have been identified: acetylation of group A streptogramins and cleavage of group B streptogramins. nih.govnih.govekb.egmcmaster.ca

Virginiamycin acetyltransferases (Vat) are a family of enzymes that confer resistance to group A streptogramin antibiotics by catalyzing their O-acetylation. nih.govamazonaws.comnih.govresearchgate.netrcsb.org This acetylation typically occurs at specific hydroxyl groups on the streptogramin A molecule. researchgate.net The addition of an acetyl group alters the chemical structure of the antibiotic, which can reduce its binding affinity for the bacterial ribosome, thereby compromising its ability to inhibit protein synthesis. nih.govbiorxiv.org

Different Vat enzymes exist, such as VatA, VatB, VatC, VatD, and VatE, each potentially exhibiting varying substrate specificities or efficiencies against different group A streptogramins. nih.govekb.egnih.govnih.govasm.org For instance, VatA from Staphylococcus aureus has been structurally characterized, providing insights into the enzymatic mechanism and the residues critical for catalysis and streptogramin A recognition. nih.govresearchgate.net Studies involving structural analysis and mutagenesis have helped to understand how these enzymes interact with streptogramin A compounds like virginiamycin M1 and dalfopristin. researchgate.netchemrxiv.org

Resistance to group B streptogramin antibiotics, such as this compound and quinupristin (B39894), can be mediated by enzymes that cleave the cyclic structure of these molecules. acs.orgnih.govmcmaster.cagoogle.com The vgb gene encodes for an enzyme initially thought to be a lactonase that hydrolytically cleaves the ester bond in the cyclic depsipeptide structure of streptogramin B. acs.orgnih.govnih.govnih.gov This cleavage would linearize the molecule, leading to inactivation. nih.govgoogle.comtaylorandfrancis.com

However, detailed research, including mass spectrometry, NMR, and synthesis of model depsipeptides, has shown that the Vgb enzyme from Staphylococcus aureus does not inactivate streptogramin B through hydrolysis. researchgate.netacs.orgnih.gov Instead, Vgb functions as a lyase, catalyzing an elimination reaction across the ester bond. researchgate.netacs.orggoogle.comnih.gov This reaction results in the linearization of the hexadepsipeptide and the generation of an N-terminal dehydrobutyrine group. researchgate.netacs.orgnih.gov Therefore, Vgb is more accurately described as a streptogramin B lyase rather than a lactonase. researchgate.netacs.orgnih.gov

The structural basis for Vgb-mediated resistance has been investigated through crystallography, revealing that Vgb is a seven-bladed β-propeller enzyme that requires a divalent metal ion for catalysis. nih.govmcmaster.ca The enzyme binds streptogramin B in a surface depression, and the proposed reaction mechanism involves proton abstraction facilitated by a metal-linked conjugated system. nih.govmcmaster.ca Vgb orthologues have been found in various bacteria, indicating a reservoir of this resistance mechanism in the environment. acs.orgnih.gov

Virginiamycin Acetyltransferase (Vat) Enzymes

Co-evolution of Resistance Mechanisms

The emergence and spread of antibiotic resistance mechanisms, including those affecting streptogramins like this compound, are often a result of co-evolutionary processes between bacteria and antibiotics. amazonaws.comnih.govfraserlab.comresearchgate.net As antibiotics are introduced and used, bacteria are under selective pressure to develop mechanisms to survive their effects. amazonaws.comnih.govfraserlab.com This leads to the evolution of resistance determinants such as enzymatic inactivating enzymes (Vat, Vgb), efflux pumps, and ribosomal modifications. ontosight.ainih.govingentaconnect.com

The genes encoding these resistance mechanisms are frequently located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between different bacterial strains and species. nih.govasm.orgnih.gov This mobility contributes to the rapid dissemination of resistance within bacterial populations. nih.govasm.org

Rational Design and Synthetic Strategies for Overcoming Linopristin Resistance

Modular Chemical Synthesis Approaches for Streptogramin Analogues

Overcoming the limitations of traditional semisynthesis, which involves chemical modification of natural products obtained through fermentation, fully synthetic routes offer renewed avenues to access a wider range of structural modifications and thus overcome resistance mechanisms. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orguni.lu Modular chemical synthesis has emerged as a powerful approach for the design and generation of diverse streptogramin analogues. nih.govnih.govguidetopharmacology.orgscispace.comsigmaaldrich.comuni.lu This strategy involves breaking down the complex 23-membered macrocyclic scaffold of group A streptogramins into simpler, individually synthesizable building blocks. nih.govnih.govguidetopharmacology.orgscispace.comuni.lu These blocks can then be assembled convergently to reconstruct the streptogramin core. nih.govnih.govguidetopharmacology.orgscispace.comuni.lu

Building Block Variation and Late-Stage Diversification

A key advantage of modular synthesis is the ability to introduce structural diversity by varying the individual building blocks used in the assembly process. This allows for the systematic exploration of chemical space around the streptogramin core. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgwikipedia.orgscispace.com Furthermore, modular synthesis enables the incorporation of functional handles at specific positions within the molecule. These handles can then be utilized for late-stage diversification, allowing for the rapid generation of a library of analogues from a common intermediate. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgscispace.com For instance, the C3 position has been identified as a suitable site for diversification due to its location in the ribosome's P-site, offering space for structural expansion. nih.govnih.gov Replacing specific aldehydes in the synthetic route has enabled access to C3-modified analogues. nih.govnih.gov

Scalability and Yield Optimization in Synthesis

The practicality of developing new antibiotic candidates hinges on the ability to synthesize them efficiently and on a large scale. Modular synthetic routes for streptogramins have been developed with a focus on scalability and yield optimization. nih.govguidetopharmacology.orgscispace.comsigmaaldrich.comuni.lu Technical improvements in the synthesis of the molecular halves that constitute the streptogramin core have led to increased yields compared to earlier methods. nih.govguidetopharmacology.org The robustness and scalability of these routes facilitate the production of sufficient quantities of promising analogues for comprehensive biological evaluation, including in vitro testing and in vivo studies. uni.lu

Structure-Activity Relationship (SAR) Studies for Enhanced Potency against Resistant Strains

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the streptogramin scaffold impact their interaction with the bacterial ribosome and their susceptibility to resistance mechanisms. These studies, increasingly guided by high-resolution cryo-electron microscopy (cryo-EM), provide detailed insights into the binding modes of streptogramins and their analogues. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgnih.govwikipedia.orgnih.govfishersci.de Cryo-EM can reveal how specific modifications affect ribosomal binding and whether they can circumvent resistance mechanisms like enzymatic inactivation or target site alterations. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgnih.govwikipedia.orgnih.govfishersci.de

Chemical Modifications at Specific Positions (e.g., C3, C4, C16)

SAR studies have highlighted the importance of specific positions on the streptogramin A scaffold for both ribosomal binding and susceptibility to resistance enzymes. Modifications at previously underexplored positions, such as C3 and C4, have shown significant potential in overcoming Vat-mediated resistance and enhancing antimicrobial activity. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgscispace.com For example, certain C3- and C4-modified analogues have demonstrated improved activity against wild-type and VatA-expressing Staphylococcus aureus strains compared to parent compounds like virginiamycin M2 (VM2) and even the clinical candidate flopristin. guidetopharmacology.orgnih.govnih.govguidetopharmacology.org C16 fluorination is another modification that has been explored to generate more active analogues like flopristin. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgprobes-drugs.orgscispace.com These findings support the hypothesis that strategic modifications at these sites can disrupt the interaction with resistance enzymes while maintaining or improving ribosomal binding. guidetopharmacology.orgnih.govnih.govguidetopharmacology.org

Development of Analogues Resisting Acetyltransferase Inactivation

A primary goal of rational design is to develop streptogramin A analogues that are not substrates for inactivating enzymes like Vat acetyltransferases. Modifications, particularly at the C3 and C4 positions, have successfully yielded group A streptogramins that overcome resistance conferred by Vat enzymes. guidetopharmacology.orgnih.govnih.govguidetopharmacology.orgnih.govwikipedia.orgnih.govfishersci.de These modified analogues have shown decreased rates of acetylation in vitro, indicating that the structural changes hinder the enzymatic inactivation process. nih.govnih.govguidetopharmacology.orgnih.govnih.govfishersci.de This demonstrates that rational design, guided by an understanding of the enzyme-substrate interaction, can lead to the development of streptogramin analogues that evade this common resistance mechanism.

Structural Biology and Computational Investigations of Linopristin

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Linopristin Complexes

High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), have been instrumental in visualizing the interaction of Linopristin with the bacterial ribosome at the atomic level. Studies utilizing these methods have provided detailed information on the binding site of this compound on the ribosome, particularly within the large ribosomal subunit (50S). Crystal structures of the Escherichia coli ribosome bound to this compound, both alone and in combination with the streptogramin A component flopristin (as part of NXL 103), have been determined proteopedia.orgebi.ac.ukebi.ac.ukrcsb.orgpdbj.orgrcsb.org. These structures, including those deposited in the Protein Data Bank (PDB) with accession codes such as 4U1V and 4U27, offer a high-resolution view of the this compound binding site within the ribosomal exit tunnel ebi.ac.ukrcsb.orgrcsb.org.

High-Resolution Structural Elucidation of Binding Modes

High-resolution structural analyses have revealed that this compound binds to the large ribosomal subunit at the entrance of the exit tunnel, occupying a site adjacent to where streptogramin A components bind nih.gov. This compound's binding site overlaps with that of other streptogramin B antibiotics, such as quinupristin (B39894) nih.gov. Detailed examination of these structures has elucidated the specific interactions that mediate this compound's binding to the ribosome. These include hydrophobic interactions and hydrogen bonds with ribosomal RNA (rRNA) nucleotides and ribosomal proteins within the binding pocket nih.gov.

Specifically, this compound has been shown to maintain hydrophobic and hydrogen bonding interactions with A2062 of the 23S rRNA nih.gov. The morpholine (B109124) group of this compound can form a hydrogen bond with the ε-amino group of lysine (B10760008) 90 in ribosomal protein L22 nih.gov. This interaction with K90 of L22 is notable because, in the vacant ribosome, K90 forms a salt bridge with U747, which is disrupted upon this compound binding nih.gov. When this compound is bound alone to the ribosome, the morpholine group's hydrogen bond to K90 may not be present, and the dimethylaminophenyl group shifts its position nih.gov.

The binding mode of this compound can be influenced by the presence of a streptogramin A component. In the presence of flopristin (as in the NXL 103 complex), the binding mode of this compound appears to shift compared to when this compound is bound alone nih.gov. The synergistic action of streptogramins A and B is likely related to the conformational changes induced by the streptogramin A component, which can enhance the binding of the streptogramin B component nih.govnih.govnih.gov.

Analysis of Ribosomal Conformational Changes upon Binding

Structural studies have also highlighted the conformational changes in ribosomal elements that occur upon this compound binding. These changes are crucial for understanding how this compound inhibits protein synthesis. Upon binding of streptogramin antibiotics, including combinations containing this compound, the peptidyl transferase center (PTC) undergoes significant conformational transitions nih.gov.

Specific rRNA nucleotides, such as A2058 and A2059, have been observed to move apart by approximately 1 Å when this compound is bound alone nih.gov. The dimethylaminophenyl group of this compound moves into the gap created by this separation nih.gov. Conformational changes between the vacant ribosome and the ribosome bound to NXL 103 (containing this compound and flopristin) have been observed nih.govresearchgate.net. These changes can affect the position of nucleotides like U2585 nih.govresearchgate.net. The binding of streptogramin A components can induce a rotation of nucleotide A2062, which may enhance the binding of streptogramin B compounds like this compound nih.gov. These conformational rearrangements contribute to the disruption of tRNA binding and translation elongation nih.govresearchgate.net.

Structural data on this compound-ribosome complexes have provided valuable insights into the molecular basis of its inhibitory activity. The following table summarizes some key structural findings:

| Ribosome Complex | Technique | Resolution (Å) | Key Interactions | Conformational Changes Observed | PDB ID (Example) |

| E. coli 70S + this compound | X-ray Crystallography | 3.00 | Interactions with 23S rRNA and protein L22 | Changes in A2058, A2059, potential impact on K90-U747 salt bridge | 4U1V rcsb.orgpdbj.org |

| E. coli 70S + NXL 103 | X-ray Crystallography | 2.80 | Interactions of flopristin and this compound with 23S rRNA and proteins | Changes in U2585, A2062, and overall PTC conformation | 4U27 proteopedia.orgrcsb.org |

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations complement experimental structural methods by providing dynamic insights into ligand-target interactions and allowing for predictive modeling. While specific detailed studies focusing solely on this compound using these methods were not extensively highlighted, these techniques are widely applied to study the interactions of ribosome-targeting antibiotics and are relevant to understanding this compound's behavior patsnap.complos.orgbiorxiv.orgbiorxiv.orgfrontiersin.orgmetu.edu.tr.

Investigation of Binding Interactions with Target Proteins

Molecular docking is used to predict the preferred binding orientation and affinity of a ligand, such as this compound, to its target protein, in this case, the bacterial ribosome (specifically, the ribosomal RNA and proteins that form the binding site) patsnap.commetu.edu.tr. This method explores various poses of the ligand within the binding pocket and scores them based on predicted interaction energies plos.orgmetu.edu.tr.

Molecular dynamics simulations provide a time-dependent view of the interaction, allowing researchers to observe the flexibility of both the ligand and the ribosome, the stability of binding poses, and the formation and breaking of specific interactions over time patsnap.comuiuc.edu. These simulations can reveal transient interactions and conformational dynamics that are not always captured by static crystal structures uiuc.edu.

Applied to this compound, these methods can help to further characterize the interactions observed in crystal structures, such as the hydrogen bonds with rRNA nucleotides and ribosomal proteins, and the hydrophobic contacts within the exit tunnel nih.gov. They can also be used to investigate how this compound's binding is affected by ribosomal flexibility and the presence of other molecules, like the streptogramin A component nih.gov.

Predictive Modeling of Ligand-Target Affinities

Computational methods, including those based on molecular docking and MD simulations, are employed to predict the binding affinity between a ligand and its target biorxiv.orgfrontiersin.org. Scoring functions are used in docking to estimate binding strength, while more sophisticated methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) or MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate binding free energies frontiersin.orgmetu.edu.tr.

These predictive models can help in understanding the factors that contribute to this compound's binding affinity for the ribosome and how modifications to the this compound structure might impact its binding strength biorxiv.org. While direct computational studies predicting this compound's affinity were not prominently found, the general principles of these methods apply. The affinity of streptogramin B components like this compound for the ribosome is known to increase in the presence of a streptogramin A component, a phenomenon that could potentially be investigated and modeled using these computational approaches nih.gov.

Advanced Computational Mechanics for Drug Design

Advanced computational mechanics encompasses a range of theoretical and computational approaches used in the drug discovery and design process. These methods go beyond standard docking and MD to include techniques like quantum mechanics calculations, enhanced sampling methods in MD, and advanced scoring functions, as well as computational approaches for identifying potential drug targets and designing novel compounds plos.orgnih.govnih.gov.

In the context of this compound and other ribosome-targeting antibiotics, advanced computational mechanics can be applied in several ways. This includes refining the understanding of the electronic structure and reactivity of this compound, exploring complex conformational landscapes of ribosome-antibiotic complexes, and designing new this compound analogs with improved binding properties or the ability to overcome resistance mechanisms nih.govfraserlab.comnih.gov.

Computational methods are used to identify druggable sites on target proteins, evaluate their properties, and design molecules that can bind to these sites with high affinity and specificity nih.gov. For ribosome-targeting antibiotics, this could involve identifying new binding pockets or understanding the subtle structural features of existing sites that are critical for potent binding nih.gov. Forcefield-based refinement methods have been used in conjunction with cryo-EM data to characterize the binding of streptogramin analogs to the ribosome at high resolution, revealing new binding interactions fraserlab.comnih.govamazonaws.com.

Advanced computational techniques can also be used to predict the effects of mutations in the ribosome that confer resistance to antibiotics like this compound and to design compounds that can circumvent these resistance mechanisms nih.govnih.gov. By providing detailed insights into the energetics and dynamics of antibiotic-ribosome interactions, these computational approaches contribute significantly to the rational design and optimization of new antibacterial agents.

Exploratory Research and Alternative Biological Activities of Linopristin

Investigation of Potential Anticancer Activities

The potential of various antibiotics to exhibit antitumor activity has been a subject of investigation, with some classes demonstrating interactions with biologically relevant macromolecules in cancer cells nih.gov. Topoisomerase II (TOP-2) is a key nuclear enzyme vital for cell survival, involved in DNA replication, chromosome assembly, and segregation by managing DNA topology nih.govcancer.govwikipedia.org. Inhibiting TOP-2 can lead to cell death in cancer cells cancer.gov. DNA intercalation, the insertion of molecules between DNA base pairs, is another mechanism by which some compounds exert anticancer effects nih.govwikipedia.org.

Studies have explored the potential of various antibiotics, including streptogramins like linopristin, to act as TOP-2 inhibitors and DNA intercalators nih.govtandfonline.com.

Topoisomerase II Inhibition Studies

Research employing molecular docking studies has investigated the binding interactions of numerous antibiotics, including this compound, against the human topoisomerase II-DNA complex nih.govtandfonline.com. These in silico studies aim to predict how tightly and favorably a molecule might bind to the target enzyme-DNA complex.

In one study evaluating 138 antibiotics, this compound demonstrated promising docking scores against the topoisomerase II-DNA complex nih.govtandfonline.com. Notably, among the screened streptogramins, this compound exhibited the best docking score, suggesting a potentially favorable interaction with the TOP-2 enzyme and DNA nih.govtandfonline.comtaylorandfrancis.com.

While molecular docking provides initial insights, in vitro assays are crucial to confirm inhibitory potential. The TOP-2 enzyme inhibition assay is used to experimentally determine the ability of a compound to inhibit TOP-2 activity, often reported as an IC50 value (the concentration required for 50% inhibition) nih.gov.

DNA Intercalation Mechanisms

DNA intercalation involves a molecule inserting itself between the base pairs of the DNA double helix, which can disrupt DNA structure and function, interfering with processes like replication and transcription nih.govwikipedia.org. This mechanism is characteristic of some established anticancer agents nih.gov.

The potential for antibiotics to act as DNA intercalators has been explored as a mechanism contributing to their observed or potential antitumor activity nih.govrsc.orgamazon.com. Compounds that act as both TOP-2 poisons and DNA intercalators often possess specific pharmacophoric features, including a planar polyaromatic structure that can insert between DNA base pairs, a cationic center for interaction with the negatively charged DNA phosphate (B84403) backbone, and a site for binding within the DNA minor groove nih.gov.

While the search results indicate that this compound was included in studies investigating both TOP-2 inhibition and DNA intercalation potential among antibiotics, specific detailed findings regarding this compound's precise DNA intercalation mechanisms or quantitative data from intercalation assays were not explicitly detailed within the provided snippets. However, its inclusion in studies alongside known DNA intercalators and TOP-2 inhibitors suggests this as a potential area of investigation for its alternative activities nih.gov.

Structure-Activity Relationship (SAR) in Non-Antimicrobial Contexts

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity mdpi.commdpi.complos.org. In the context of this compound's non-antimicrobial activities, SAR studies would explore which parts of the this compound molecule are important for its potential anticancer effects, such as TOP-2 inhibition or DNA intercalation.

The provided search results mention a SAR study conducted in conjunction with the investigation of antibiotics as TOP-2 inhibitors and DNA intercalators nih.govresearchgate.net. This study aimed to identify promising anticancer pharmacophores among the screened antibiotics nih.gov. The findings indicated that among the evaluated classes, macrolides and streptogramins, the class to which this compound belongs, exhibited promising binding scores in the in silico studies, suggesting a higher potential for anticancer activity compared to some other antibiotic classes like sulfonamides and quinolones nih.gov.

Future Directions in Linopristin Research

Development of Novel Linopristin Derivatives and Combinations

Research into novel this compound derivatives and combinations remains a critical area for future investigation. The aim is to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. Although NXL103, the combination of this compound and flopristin, demonstrated potent activity against various Gram-positive pathogens, including resistant strains, the development of new derivatives could lead to compounds with improved pharmacological properties. researchgate.netnih.govnih.gov

Studies have shown that modifications to streptogramin structures through modular chemical synthesis can lead to analogs with improved activity against resistant strains. nih.govnih.gov For instance, engineering group A streptogramins using fully synthetic approaches has resulted in improved activities in both streptogramin-susceptible and resistant strains. nih.gov Applying similar strategies to this compound, a streptogramin B component, could yield derivatives with altered ribosomal binding characteristics or enhanced ability to evade efflux pumps and inactivating enzymes. The synergistic nature of streptogramin combinations suggests that exploring novel pairings of this compound derivatives with new or modified streptogramin A compounds could lead to highly potent and effective antibacterial agents. ontosight.airesearchgate.net

Elucidation of Remaining Unknown Resistance Mechanisms

While several mechanisms of streptogramin resistance have been identified, including target site modifications, efflux pumps, and enzymatic inactivation, the emergence of resistance remains a concern. ontosight.ainih.gov Future research needs to focus on a more complete elucidation of all potential resistance mechanisms that bacteria may employ against this compound, both as a single agent and in combination. This includes understanding the genetic and molecular basis of resistance development under selective pressure.

Investigating resistance in clinical isolates that exhibit reduced susceptibility to streptogramins is crucial. nih.gov Advanced techniques such as whole-genome sequencing, transcriptomics, and proteomics can help identify novel genes or pathways involved in resistance. Understanding these mechanisms at a detailed level is essential for the rational design of new this compound derivatives or combination therapies that can circumvent these defenses. Research into efflux mechanisms mediated by genes like msr in staphylococci and enzymatic inactivation by enzymes like lactonases expressed by the vgb gene are ongoing areas that require further exploration to understand their full impact on this compound activity. nih.gov

Application of Advanced Synthetic Methodologies for Drug Discovery

Advanced synthetic methodologies play a vital role in the discovery and development of new this compound-based antibiotics. Traditional semi-synthetic approaches have been used to modify natural streptogramins, but recent advances in modular and scalable chemical synthesis offer unprecedented opportunities to generate structurally diverse libraries of streptogramin analogs. nih.govamazonaws.com

Modular chemical synthesis allows for the convergent assembly of simple building blocks, enabling the diversification of specific regions of the this compound structure. nih.govnih.gov This approach facilitates the rapid generation of numerous analogs with variations at different positions, which can then be evaluated for their antibacterial activity, pharmacokinetic properties, and ability to overcome resistance. nih.gov Techniques like late-stage diversification can also be employed to introduce functional groups onto pre-synthesized scaffolds, further expanding the chemical space explored. nih.gov The application of these advanced synthetic strategies is crucial for revitalizing the streptogramin class and discovering next-generation antibiotics with improved profiles. nih.gov

Interdisciplinary Approaches Integrating Structural, Computational, and Biological Research

An integrated approach combining structural, computational, and biological research is essential for accelerating the discovery and optimization of this compound-based antibiotics. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide high-resolution insights into the binding of this compound and its derivatives to the bacterial ribosome, revealing key interactions and conformational changes. nih.govresearchgate.net This structural information is invaluable for rational drug design.

Computational biology, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, can complement experimental findings. nih.govpreprints.orghumantechnopole.it Computational methods can predict the binding affinity of novel compounds, simulate their behavior in biological systems, and help identify promising candidates for synthesis and testing. preprints.org

常见问题

Q. What standardized assays are recommended to evaluate Linopristin’s antibacterial efficacy, and how can researchers optimize these assays for reproducibility?

Methodological Answer:

- Use broth microdilution or time-kill assays to determine minimum inhibitory concentration (MIC) and bactericidal activity. Ensure adherence to CLSI/EUCAST guidelines for standardized protocols .

- For reproducibility, document batch-to-batch variability in compound purity (e.g., via HPLC) and control for environmental factors (e.g., pH, cation concentration in media) .

- Include positive controls (e.g., established antibiotics) and validate results across at least three independent replicates .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Analyze pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., AUC/MIC ratio, protein binding) to reconcile differences. Use murine infection models to simulate human dosing regimens .

- Perform statistical tests (e.g., ANOVA with post hoc analysis) to identify confounding variables (e.g., immune system interactions in vivo) .

- Cross-reference in vitro data with transcriptomic or proteomic profiles of bacterial isolates from in vivo studies .

Advanced Research Questions

Q. What experimental strategies are effective in identifying this compound’s novel molecular targets amid conflicting mechanistic hypotheses?

Methodological Answer:

- Combine omics approaches (e.g., CRISPR-Cas9 gene knockout libraries, metabolomics) with structural modeling (e.g., molecular docking) to prioritize candidate targets .

- Validate hypotheses using isogenic bacterial strains with target gene deletions and assess changes in this compound susceptibility .

- Address contradictions by meta-analyzing existing datasets (e.g., PubChem BioAssay) to identify consensus pathways .

Q. How can researchers design robust combination therapy studies to overcome this compound resistance in Gram-positive pathogens?

Methodological Answer:

- Apply checkerboard assays to quantify synergistic effects (FIC index ≤0.5) and use fractional inhibitory concentration (FIC) models .

- Incorporate mechanistic studies (e.g., efflux pump inhibition assays) to differentiate additive vs. synergistic interactions .

- Use machine learning frameworks to predict resistance gene co-expression patterns in multi-drug regimens .

Q. What statistical methods are optimal for analyzing this compound’s pharmacokinetic variability across mammalian models?

Methodological Answer:

- Employ non-compartmental analysis (NCA) for AUC and Cmax calculations, followed by allometric scaling to extrapolate human-equivalent doses .

- Use mixed-effects modeling to account for interspecies variability in metabolism and clearance rates .

- Validate models using bootstrap resampling or cross-validation to ensure robustness .

Data Presentation and Validation

Q. How should researchers present conflicting cytotoxicity data for this compound in preclinical studies?

Methodological Answer:

- Use standardized toxicity scoring matrices (e.g., OECD guidelines) and report raw data (e.g., IC50, selectivity indices) in supplementary tables .

- Apply Bland-Altman plots to visualize inter-laboratory variability in cytotoxicity assays .

- Disclose experimental conditions (e.g., cell line passage number, serum concentration) to enable replication .

Table: Key Parameters for this compound Experimental Design

| Parameter | Basic Research Focus | Advanced Research Focus | Validation Method |

|---|---|---|---|

| Efficacy Assays | MIC, time-kill kinetics | PK/PD modeling, transcriptomics | CLSI guidelines |

| Resistance Studies | Mutation frequency assays | CRISPR-Cas9 target validation | Isogenic strain comparison |

| Data Analysis | ANOVA, t-tests | Machine learning, mixed-effects | Bootstrap resampling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。